molecular formula C19H18N4O2S B12376727 Ilaprazole-d3

Ilaprazole-d3

カタログ番号: B12376727
分子量: 369.5 g/mol
InChIキー: HRRXCXABAPSOCP-BMSJAHLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ilaprazole-d3 involves the incorporation of deuterium atoms into the Ilaprazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, purification, and quality control to meet industry standards .

化学反応の分析

Types of Reactions

Ilaprazole-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and hydroxylating agents for hydroxylation. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various metabolites such as sulfone, sulfide, and hydroxylated derivatives. These metabolites are important for understanding the pharmacokinetics and pharmacodynamics of this compound .

科学的研究の応用

Ilaprazole-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its applications include:

作用機序

Ilaprazole-d3 exerts its effects by irreversibly inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to a reduction in gastric acidity. The molecular targets include the H+/K+ ATPase enzyme, and the pathways involved are related to the regulation of gastric acid secretion .

類似化合物との比較

Similar Compounds

Similar compounds to Ilaprazole-d3 include other proton pump inhibitors such as:

  • Omeprazole
  • Lansoprazole
  • Pantoprazole
  • Rabeprazole

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Compared to other proton pump inhibitors, this compound offers better suppression of gastric acid, especially during nighttime, and has a longer duration of action .

特性

分子式

C19H18N4O2S

分子量

369.5 g/mol

IUPAC名

2-[[3-methyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole

InChI

InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)/i2D3

InChIキー

HRRXCXABAPSOCP-BMSJAHLVSA-N

異性体SMILES

[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)C

正規SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。